Benzyltrichlorogermane
Overview
Description
Benzyltrichlorogermane is an organogermanium compound with the chemical formula C₇H₇Cl₃Ge. It is a derivative of germanium, where a benzyl group is attached to a trichlorogermane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltrichlorogermane can be synthesized through the reaction of benzyl chloride with germanium tetrachloride in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where benzyl chloride and germanium tetrachloride are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzyltrichlorogermane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form benzylgermanium derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state germanium compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used
Major Products Formed:
Substitution: Benzylgermanium alkoxides or amines.
Reduction: Benzylgermanium hydrides.
Oxidation: Benzylgermanium oxides
Scientific Research Applications
Benzyltrichlorogermane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organogermanium compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of germanium-based materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of benzyltrichlorogermane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. The pathways involved include nucleophilic substitution and redox reactions .
Comparison with Similar Compounds
Trichlorogermane (GeCl₃H): Similar in structure but lacks the benzyl group.
Benzylchloride (C₆H₅CH₂Cl): Contains the benzyl group but lacks the germanium component.
Triphenylgermane (Ge(C₆H₅)₃H): Contains phenyl groups instead of benzyl and chlorine atoms
Properties
IUPAC Name |
benzyl(trichloro)germane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3Ge/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFBSKVKYLFXSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Ge](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3Ge | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501777 | |
Record name | Benzyl(trichloro)germane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6181-21-1 | |
Record name | Benzyl(trichloro)germane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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